|
REACTION_CXSMILES
|
Cl.COC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)N.COC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)N[P:43]([CH2:52][C:53]1[CH:58]=[CH:57][CH:56]=[CH:55][CH:54]=1)([CH2:45][C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1)=[O:44].C(N(CC)CC)C.C(Cl)(Cl)(Cl)[Cl:74]>C(Cl)Cl>[CH2:45]([P:43]([Cl:74])([CH2:52][C:53]1[CH:58]=[CH:57][CH:56]=[CH:55][CH:54]=1)=[O:44])[C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1 |f:0.1.2|
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Name
|
Dibenzylphosphoryl-L-methionyl-L-prolyl-L-proline methylester L-methionyl-L-prolyl-L-proline methylester hydrochloride
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.COC([C@H]1N(CCC1)C([C@H]1N(CCC1)C([C@@H](N)CCSC)=O)=O)=O.COC([C@H]1N(CCC1)C([C@H]1N(CCC1)C([C@@H](NP(=O)(CC1=CC=CC=C1)CC1=CC=CC=C1)CCSC)=O)=O)=O
|
|
Name
|
|
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Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
1.54 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-30 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)P(=O)(CC1=CC=CC=C1)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.41 g |
|
Source
|
Open Reaction Database (ORD) |
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Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |